(+/-)-Methamphetamine-d14

mass spectrometry internal standard selection cross-contribution

(±)-Methamphetamine-d14 is a perdeuterated isotopologue of racemic methamphetamine in which all fourteen non-exchangeable hydrogen atoms are replaced by deuterium, yielding a molecular formula of C₁₀D₁₄HN and a molecular weight of 163.32 g/mol. It is supplied as a certified reference material (CRM) solution at 100 µg/mL or 1.0 mg/mL in methanol , or as a hydrochloride salt (CAS 2714414-13-6) with ≥99% deuterated forms (d₁–d₁₄).

Molecular Formula C10H15N
Molecular Weight 163.32 g/mol
CAS No. 362044-12-0
Cat. No. B12046942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-Methamphetamine-d14
CAS362044-12-0
Molecular FormulaC10H15N
Molecular Weight163.32 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)NC
InChIInChI=1S/C10H15N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D2,9D
InChIKeyMYWUZJCMWCOHBA-QUMROUDOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+/-)-Methamphetamine-d14 (CAS 362044-12-0): Deuterated Internal Standard for Forensic and Clinical Methamphetamine Quantitation


(±)-Methamphetamine-d14 is a perdeuterated isotopologue of racemic methamphetamine in which all fourteen non-exchangeable hydrogen atoms are replaced by deuterium, yielding a molecular formula of C₁₀D₁₄HN and a molecular weight of 163.32 g/mol . It is supplied as a certified reference material (CRM) solution at 100 µg/mL or 1.0 mg/mL in methanol , or as a hydrochloride salt (CAS 2714414-13-6) with ≥99% deuterated forms (d₁–d₁₄) . The compound is classified as a Schedule II controlled substance in the United States and is intended exclusively for research and forensic applications as an internal standard (IS) for the quantification of methamphetamine by GC-MS or LC-MS/MS [1].

Why Deuterated Methamphetamine Internal Standards Cannot Be Interchanged: Evidence-Based Selection Criteria for (+/-)-Methamphetamine-d14


Deuterated internal standards for methamphetamine are commercially available with varying degrees of labeling (d₅, d₈, d₉, d₁₁, d₁₄), and their analytical performance is not equivalent. The number and position of deuterium atoms directly affect three critical parameters: (i) the magnitude of the mass shift and consequent freedom from cross-contribution between analyte and IS ion signals [1]; (ii) chromatographic co-elution behavior, where under-deuterated analogs may exhibit different retention times on both GC and LC phases [2]; and (iii) physicochemical interactions with solid-phase extraction sorbents, where the degree of deuteration alters binding affinity and can produce systematic quantitation bias [3]. Substituting a lower-deuterated analog such as d₅ or d₈ for the fully deuterated d₁₄ species without method re-validation therefore risks compromised ion ratio performance, inaccurate calibration, and failure to meet forensic accreditation standards.

Quantitative Differentiation Evidence: (+/-)-Methamphetamine-d14 vs. Alternative Deuterated Methamphetamine Internal Standards


Mass Shift Magnitude: +14 Da Shift Provides Superior Fragment Ion Discrimination vs. d₅, d₈, d₉, and d₁₁ Analogs

(±)-Methamphetamine-d14 provides a nominal mass shift of +14 Da relative to unlabeled methamphetamine ([M+H]⁺ m/z 150 → 164), which is the largest commercially available shift among deuterated methamphetamine IS options. For comparison, the [M+H]⁺ values are: d₅ = 155, d₈ = 158, d₉ = 159, d₁₁ = 161 [1]. This larger mass shift ensures that not only the precursor ion but also all hydrocarbon fragment ions (e.g., m/z 119 → 130; m/z 91 → 98) are displaced by sufficient mass units to fall outside the natural isotopic envelope of the analyte, directly reducing ion cross-contribution—a phenomenon identified by Lin et al. (2000) as a critical failure mode in GC-MS quantitation when fewer than three unique, interference-free ion pairs are available per analyte–IS pair [2]. The NIOSH Manual of Analytical Methods Method 9111 explicitly specifies monitoring m/z 164 for methamphetamine-d14 while monitoring m/z 119 and 150 for native methamphetamine [3].

mass spectrometry internal standard selection cross-contribution

NIOSH Preferred Analog Designation: (+/-)-Methamphetamine-d14 Listed as Preferred over d₁₁ and d₉ in Federal Methods

The NIOSH Manual of Analytical Methods (NMAM) Method 9109 explicitly designates (±)-Methamphetamine-D14 as the 'Preferred methamphetamine analog' for internal standardization, while (±)-Methamphetamine-D11 and (±)-Methamphetamine-D9 are listed only as 'Alternate for methamphetamine-D14' [1]. This recommendation is not arbitrary: the NMAM explicitly states that 'the more highly deuterated an analog, the more it will chromatographically separate from the target analyte, reducing interference from common ions' [2]. In NIOSH Method 9106, methamphetamine-d14 (D14-Met) is the designated internal standard for methamphetamine quantitation across a validated range of 0.1–30 µg/sample with documented overall precision (relative standard deviation) ranging from 3.5% to 5.3% and average bias from −0.0074 to +0.1226 depending on matrix and analyte pairing [3].

NIOSH regulatory method internal standard preference

SPE Binding Affinity: d₁₄ Exhibits Stronger Cartridge Retention than d₅, Requiring Protocol-Specific IS Selection

Romberg et al. (2011) demonstrated that deuterated methamphetamine internal standards do not co-elute identically with their native analyte counterparts from Cerex® Polycrom™ CLIN II mixed-mode SPE cartridges. For the d-MAMP/d-MAMP-d14 pair (expected drug-to-IS ratio = 0.40), the measured ratios in sequential 0.5 mL elution fractions were 1.00, 0.59, 0.25, and 0.18—indicating that d-MAMP-d14 is retained more strongly on the sorbent than native d-MAMP and elutes later [1]. Critically, the affinity of d-MAMP-d14 was shown to be greater than that of d-MAMP-d5, and deuteration at the propyl end of the molecule increased binding more than deuteration on the phenyl ring [2]. This means that substituting d5 for d14 in a validated SPE-based method will produce different drug-to-IS ratios across elution fractions, introducing systematic quantitative error unless the method is re-validated.

solid-phase extraction deuterium isotope effect method validation

Racemic Formulation Enables Simultaneous Enantiomeric Quantification: MA-d14 as IS for Chiral LC-MS Analysis of D- and L-Methamphetamine

Because (±)-Methamphetamine-d14 is supplied as a racemic mixture, it can serve as a single internal standard for the simultaneous quantification of both (S)-(+)-methamphetamine (D-MA) and (R)-(−)-methamphetamine (L-MA) in chiral analytical methods. Lua and Chou (2006) demonstrated this in a validated LC-MS method using an immunoaffinity column for on-line enantiomeric separation: urine samples were spiked with racemic deuterated methamphetamine (MA-d14) as the internal standard, and both enantiomers were quantified using the product ion transitions m/z 150→119 (MA) and m/z 164→130 (MA-d14) [1]. The method achieved a linear range of 150–1050 ng/mL for D-MA with r² = 0.999, a detection limit of 18 ng/mL (S/N = 3), and within-run precision of 3.8–9.3% RSD [2]. In contrast, enantiopure deuterated IS formulations would require two separate IS compounds, increasing procurement cost and analytical complexity.

chiral separation enantiomeric analysis LC-MS/MS

Multi-Isotopologue Internal Calibration Compatibility: d₁₄ Is Integrated into MPIC Workflows Alongside d₅, d₈, d₉, and d₁₁

Multipoint Internal Calibration (MPIC) is an emerging technique that eliminates the need for external calibrators by using multiple deuterated isotopologues of the same analyte—each spiked at a different concentration—to construct an internal calibration curve within each sample. In the validated MPIC protocol for methamphetamine, five isotopologues are used: d₅ at 1000 ng/mL, d₈ at 600 ng/mL, d₉ at 300 ng/mL, d₁₁ at 100 ng/mL, and d₁₄ at 10 ng/mL [1]. The d₁₄ isotopologue serves a unique and irreplaceable role as the lowest-concentration calibration point (10 ng/mL), exploiting its maximal mass separation (+14 Da) to ensure complete freedom from cross-contribution with all other isotopologues present at higher concentrations in the same sample [2]. No other commercially available methamphetamine isotopologue provides equivalent mass separation for this purpose.

multipoint internal calibration LC-MS method validation

Procurement-Driven Application Scenarios for (+/-)-Methamphetamine-d14 in Forensic, Clinical, and Occupational Toxicology


Forensic Urine Drug Testing Laboratories Requiring Legally Defensible Methamphetamine Quantitation

Accredited forensic toxicology laboratories operating under ANSI/ASB Standard 036 or ISO/IEC 17025 should select (±)-Methamphetamine-d14 as their primary methamphetamine internal standard based on its explicit designation as the 'Preferred methamphetamine analog' in NIOSH Method 9109 [1]. The validated performance of D14-Met in NIOSH Method 9106—delivering overall accuracy of 9.2–20.5% and precision of 3.5–5.3% RSD across a 0.1–30 µg/sample range —provides documented method performance data that can be cited during accreditation audits. The racemic nature of d14 further supports enantiomeric confirmation when required, using the validated Lua and Chou (2006) LC-MS protocol without purchasing additional IS compounds [2].

Clinical Pharmacokinetic Studies Requiring Simultaneous D- and L-Methamphetamine Enantiomer Profiling

Investigators studying the differential pharmacokinetics of methamphetamine enantiomers—where d-methamphetamine is the CNS-active isomer and l-methamphetamine is found in over-the-counter inhalers—benefit from racemic (±)-Methamphetamine-d14 as a single IS for both enantiomers. The Lua and Chou (2006) method demonstrates that direct urine injection with MA-d14 IS achieves a linear calibration range of 150–1050 ng/mL (r² = 0.999) and a detection limit of 18 ng/mL without sample pre-treatment beyond filtration [1]. This eliminates the need for separate deuterated IS procurement for each enantiomer and simplifies batch preparation in high-throughput clinical pharmacology studies.

Occupational Hygiene and Environmental Wipe Sampling per NIOSH Methods 9106 and 9109

Industrial hygiene laboratories conducting methamphetamine contamination assessments on surfaces must follow NIOSH Methods 9106 (liquid-liquid extraction) or 9109 (SPE) for legally binding clearance testing. Both methods specify methamphetamine-d14 (D14-Met) as the internal standard, with documented method performance across the 0.1–30 µg/sample range at a limit of quantitation of 0.1 µg/sample [1]. Laboratories purchasing (±)-Methamphetamine-d14 as a Cerilliant® certified reference material solution (100 µg/mL or 1.0 mg/mL in methanol) benefit from ISO 17034 and ISO/IEC 17025 accredited manufacturing with a comprehensive Certificate of Analysis, meeting chain-of-custody documentation requirements for regulatory compliance.

High-Throughput LC-MS/MS Laboratories Implementing Multipoint Internal Calibration (MPIC)

Laboratories seeking to eliminate external calibration curves through MPIC methodology require all five methamphetamine isotopologues (d₅, d₈, d₉, d₁₁, d₁₄), where d₁₄ occupies the critical 10 ng/mL lowest calibration point [1]. The +14 Da mass shift of d₁₄ is essential to this role, as it provides the maximum possible mass separation from the other four isotopologues present at 10–100× higher concentrations in the same sample, preventing inter-isotopologue cross-contribution that would distort the internal calibration curve . Procurement of the complete isotopologue panel must include (±)-Methamphetamine-d14 specifically; no lower-deuterated analog can substitute for the 10 ng/mL calibration level.

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